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Compound of Interest

3-(2-Chloro-4,6-
Compound Name:
dimethylphenoxy)azetidine

Cat. No.: B1395413

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a structural analysis of the compound 3-(2-Chloro-4,6-
dimethylphenoxy)azetidine (CAS RN: 1219960-77-6). Due to the limited availability of direct
experimental data for this specific molecule in public literature, this document combines known
chemical properties with predictive analysis based on its constituent functional groups: an
azetidine ring and a 2-chloro-4,6-dimethylphenoxy moiety. The guide offers predicted
spectroscopic data, a plausible synthetic route, and a discussion of the molecule's structural
features to support research and development activities.

Compound Identification

The fundamental properties of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine are summarized
below.
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Value Source

Chemical Name

3-(2-Chloro-4,6-

dimethylphenoxy)azetidine

CAS Registry Number 1219960-77-6 Synblock[1]
Molecular Formula C11H14CINO Synblock[1]
Molecular Weight 211.69 g/mol Synblock[1]

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OC2C
NCC2)C

Predicted Structural and Spectroscopic Data

While specific experimental spectra for this compound are not readily available, the following
tables outline the predicted data based on the analysis of its chemical structure and known

spectroscopic values for similar compounds.

Predicted *H NMR Data

Solvent: CDClIs, Frequency: 400 MHz

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://manu56.magtech.com.cn/progchem/EN/10.7536/PC180113
https://manu56.magtech.com.cn/progchem/EN/10.7536/PC180113
https://manu56.magtech.com.cn/progchem/EN/10.7536/PC180113
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1395413?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (3)

Multiplicity Integration Assignment

Ppm

Ar-H (Aromatic proton
~7.0 s 1H

at C5)

Ar-H (Aromatic proton
~6.8 S 1H

at C3)

O-CH (Azetidine C3-
~4.8-49 m 1H

H)

CHz (Azetidine C2/C4
~3.8-4.0 m 2H _

equatorial protons)

CH:z (Azetidine C2/C4
~3.4-3.6 m 2H _

axial protons)

Ar-CHs (Methyl grou
~2.4 S 3H ( yigroup

at C6)

Ar-CHs (Methyl grou
~2.2 s 3H ( Y1 group

at C4)
~2.0 brs 1H NH (Azetidine N-H)

Predicted **C NMR Data

Solvent: CDCls, Frequency: 100 MHz
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Chemical Shift (8) ppm Assighment
~150-152 Ar-C (C-0)
~135-138 Ar-C (C-Cl)
~130-132 Ar-C (C-CHs)
~128-130 Ar-C (C-H)
~125-127 Ar-C (C-H)
~123-125 Ar-C (C-CHs)
~70-75 O-CH (Azetidine C3)
~50-55 CHz (Azetidine C2/C4)
~20-22 Ar-CHs

~16-18 Ar-CHs

Predicted IR and Mass Spectrometry Data

Technique Predicted Values

3300-3400 cm~1 (N-H stretch), 2850-3000 cm™1
(C-H stretch), 1580-1600 cm~t (C=C aromatic

FT-IR (KBr) stretch), 1200-1250 cm~1 (C-O ether stretch),
1000-1100 cm~1 (C-N stretch), 700-800 cm™1
(C-Cl stretch)

Molecular lon [M]* at m/z 211/213 (due to 3°Cl/
M s D 37Cl isotopes). Key fragments may include loss
ass Spec
P of the azetidine ring or cleavage of the ether

bond.

Proposed Synthesis Protocol

A common and effective method for synthesizing 3-aryloxyazetidines involves the nucleophilic
substitution of a protected 3-hydroxyazetidine or a derivative with a suitable phenol. The
following protocol describes a plausible pathway.
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Experimental Workflow

Protection of Azetidine: The nitrogen of a commercially available azetidine precursor, such as
3-hydroxyazetidine, is protected. A common protecting group is Boc (tert-butyloxycarbonyl),
introduced using di-tert-butyl dicarbonate (Bocz0).

Activation of Hydroxyl Group: The hydroxyl group of N-Boc-3-hydroxyazetidine is converted
into a good leaving group. This can be achieved via mesylation (using methanesulfonyl
chloride) or tosylation (using p-toluenesulfonyl chloride) in the presence of a base like
triethylamine.

Nucleophilic Substitution (Williamson Ether Synthesis): The activated N-Boc-3-azetidinyl
mesylate/tosylate is reacted with 2-chloro-4,6-dimethylphenol in the presence of a strong
base (e.g., sodium hydride) in an aprotic polar solvent like DMF or THF.

Deprotection: The Boc protecting group is removed from the azetidine nitrogen under acidic
conditions (e.g., trifluoroacetic acid or HCI in dioxane) to yield the final product, 3-(2-Chloro-
4,6-dimethylphenoxy)azetidine.

Purification: The final compound is purified using column chromatography or recrystallization.
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Proposed Synthesis of 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Starting Materials

| 3-Hydroxyazetidine | | 2-Chloro-4,6-dimethylphenol
/ Reactior%\‘
| 1. N-Protection (Boc20) | 2. Activation (MsCl, TEA) | 3. Williamson Ether Synthesis (NaH, DMF)| | 4. N-Deprotection (TFA)

\ / \ An;diates &‘;:inaw/

Protected Product |

| N-Boc-3-hydroxyazetidine | N-Boc-3-mesyloxyazetidine 3-(2-Chloro-4,6-dimethylphenoxy)azetidine

Structural Confirmation Workflow

Experimental Data Data Interpretation

FT-IR —— | Functional Groups

Conclusion

Molecular Weight

e
Mass Spectrometry & Formula

Verified Structure

1H & 13C NMR |——| Proton/Carbon Environment
& Connectivity

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Structural Analysis of 3-(2-Chloro-4,6-
dimethylphenoxy)azetidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1395413#3-2-chloro-4-6-dimethylphenoxy-azetidine-
structural-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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